Acid Red 13

Descripción

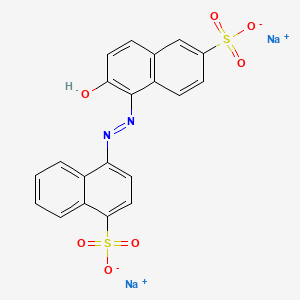

Structure

3D Structure of Parent

Propiedades

Número CAS |

2302-96-7 |

|---|---|

Fórmula molecular |

C20H14N2NaO7S2 |

Peso molecular |

481.5 g/mol |

Nombre IUPAC |

disodium;6-hydroxy-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C20H14N2O7S2.Na/c23-18-9-5-12-11-13(30(24,25)26)6-7-14(12)20(18)22-21-17-8-10-19(31(27,28)29)16-4-2-1-3-15(16)17;/h1-11,23H,(H,24,25,26)(H,27,28,29); |

Clave InChI |

PCKFILCYJDNOLO-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)[O-])O.[Na+].[Na+] |

SMILES canónico |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)O)O.[Na] |

Otros números CAS |

85283-71-2 2302-96-7 |

Números CAS relacionados |

85283-71-2 |

Origen del producto |

United States |

Foundational & Exploratory

What are the chemical properties of Acid Red 13 for laboratory use?

An In-depth Technical Guide to Acid Red 13 for Laboratory Applications

Introduction

This compound, also known by its Colour Index name C.I. 16045 or as Fast Red E, is a synthetic azo dye belonging to the single azo class.[1][2] It presents as a dark red to dark purple crystalline powder and is structured as a disodium (B8443419) salt.[1] In the laboratory, this compound is primarily utilized for its staining properties in biological and materials science research.[3][4] Its utility stems from its ability to impart a vibrant red color, making it valuable for visualizing specific cellular structures and for investigating dyeing processes on various substrates like proteinaceous fibers, paper, and leather.[1][3] This guide provides a comprehensive overview of its chemical properties, laboratory applications, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its safe handling, storage, and effective use in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 2302-96-7 | [1][2][3] |

| Synonyms | C.I. 16045, Fast Red E, Acid Fuchsin | [1][3][4] |

| Molecular Formula | C₂₀H₁₂N₂Na₂O₇S₂ | [1][2][3] |

| Molecular Weight | 502.42 g/mol | [1][3][5] |

| Appearance | Dark red to dark purple crystalline powder | [1][3] |

| Solubility | Soluble in water (yields a cherry red solution); slightly soluble in ethanol; almost insoluble in acetone. | [1][2] |

| Maximum Absorption (λmax) | 505 nm (in 0.02 mol/L ammonium (B1175870) acetate (B1210297) solution) | [1] |

| Stability | Stable under normal temperatures and pressures. | [6] |

| Incompatibilities | Strong oxidizing and reducing agents may destroy the color. | [6][7] |

| Hazardous Decomposition | Upon combustion, may produce carbon monoxide (CO), carbon dioxide (CO₂), oxides of nitrogen, and other potentially toxic fumes. | [6][7] |

| Storage | Store at room temperature in a cool, dry place with containers tightly closed. | [3][6] |

Laboratory Applications and Mechanism of Action

Primary Applications

In a laboratory context, this compound is employed in several key areas:

-

Biological Staining : It is used for staining biological samples to aid in the microscopic visualization of cellular components.[3][4] As an acid dye, it has an affinity for basic (positively charged) tissue elements.[8][9]

-

Proteomics Research : It is classified as an azo organosulfur compound suitable for proteomics research.[5]

-

Materials Science : Researchers use it to study dyeing processes for textiles, particularly protein-based fibers like wool and silk.[1][4]

-

Toxicology and Environmental Studies : It serves as a model azo compound for research into the metabolic breakdown and environmental impact of dyes.[1] Some azo dyes can be reduced to aromatic amines, which may have mutagenic potential, making this an important area of study.[1][10]

Mechanism of Staining

The staining mechanism of this compound, like other acid dyes, is primarily based on electrostatic interactions. The dye molecule carries negatively charged sulfonate groups (SO₃⁻) which are attracted to positively charged amino acid residues (such as lysine (B10760008) and arginine) on the surface of proteins within tissue samples.[4] This ionic bonding is the principal force that holds the dye to the tissue, allowing specific components to become colored.[11] Hydrogen bonding may also contribute to the interaction.[4] The intensity and selectivity of staining can be influenced by the pH of the staining solution, which affects the ionization of both the dye and the tissue components.[12]

Figure 1. Logical diagram of the electrostatic interaction between this compound and tissue proteins.

Experimental Protocols

While a specific, standardized protocol for this compound is not extensively documented in the provided literature, a general procedure for histological staining with an acid dye can be formulated. The following protocol is a representative methodology that can be adapted by researchers.

General Protocol for Histological Staining

This protocol outlines the fundamental steps for staining paraffin-embedded tissue sections.

1. Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 changes, 5 minutes each. b. Transfer to 100% Ethanol: 2 changes, 3 minutes each. c. Transfer to 95% Ethanol: 3 minutes. d. Transfer to 70% Ethanol: 3 minutes. e. Rinse thoroughly in distilled water.

2. Staining: a. Prepare a 0.1% to 1.0% (w/v) aqueous solution of this compound. The optimal concentration may require titration. b. Immerse slides in the this compound staining solution for 5-10 minutes. c. Briefly rinse with a 1% acetic acid solution to differentiate and remove excess stain.

3. Dehydration and Mounting: a. Dehydrate the sections through graded alcohols: 95% Ethanol (1 minute), followed by 100% Ethanol (2 changes, 1 minute each). b. Clear in Xylene: 2 changes, 3 minutes each. c. Mount coverslip with a resinous mounting medium.

Figure 2. General experimental workflow for histological staining with this compound.

Chemical Synthesis

This compound is synthesized via a two-step diazotization-coupling reaction.[2][4] This process is a standard method for producing azo dyes.

-

Diazotization : 4-Aminonaphthalene-1-sulfonic acid is treated with sodium nitrite (B80452) in an acidic medium at low temperatures (0-5 °C) to form an unstable diazonium salt intermediate.[1]

-

Azo Coupling : The diazonium salt is then immediately reacted with 6-Hydroxynaphthalene-2-sulfonic acid (Schaeffer's acid). This electrophilic aromatic substitution reaction yields the final this compound product.[1][2]

Figure 3. Synthesis pathway of this compound via diazotization and azo coupling.

Safety and Handling

While not classified as hazardous under the Hazard Communication Standard, standard laboratory precautions should always be observed.[7]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety goggles, and a lab coat.[6][13]

-

Inhalation : Avoid inhaling dust. Use in a well-ventilated area or under a chemical fume hood.[6]

-

Contact : Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[7][13]

-

Disposal : Dispose of chemical waste in accordance with local, state, and federal regulations.[6]

This technical guide provides a foundational understanding of this compound for its effective and safe use in a research environment. Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information.

References

- 1. This compound|Azo Dye|C.I. 16045 [benchchem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Buy this compound | 2302-96-7 [smolecule.com]

- 5. scbt.com [scbt.com]

- 6. cncolorchem.com [cncolorchem.com]

- 7. spectracolors.com [spectracolors.com]

- 8. macschem.us [macschem.us]

- 9. benchchem.com [benchchem.com]

- 10. The azo dye Disperse Red 13 and its oxidation and reduction products showed mutagenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biological staining: mechanisms and theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. stainsfile.com [stainsfile.com]

- 13. lociforensics.nl [lociforensics.nl]

An In-depth Technical Guide to the Molecular Structure and Synthesis of Acid Red 13

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of the monoazo dye, Acid Red 13 (C.I. 16045). The information presented herein is intended to support research and development activities by providing detailed technical data and established experimental protocols.

Molecular Structure and Identification

This compound, also known by its common name Fast Red E, is a synthetic dye belonging to the class of acid dyes. Its chemical structure is characterized by a central azo linkage (-N=N-) connecting two naphthalene (B1677914) sulfonic acid moieties. The IUPAC name for this compound is disodium;6-hydroxy-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate.[1] The presence of two sulfonate groups imparts good water solubility to the molecule, a key characteristic of acid dyes.

The molecular formula of this compound is C₂₀H₁₂N₂Na₂O₇S₂.[2][3][4] It exists as a dark red to dark purple crystalline powder.[5]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | disodium;6-hydroxy-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate | [1] |

| Synonyms | C.I. 16045, Fast Red E | [2][5] |

| CAS Number | 2302-96-7 | [2][3] |

| Molecular Formula | C₂₀H₁₂N₂Na₂O₇S₂ | [2][3][4] |

| Molecular Weight | 502.42 g/mol | [3][5] |

| Appearance | Dark red to dark purple crystalline powder | [5] |

| Solubility | Soluble in water (cherry red solution) | [2][5] |

| Maximum Absorption (λmax) | 505 nm (in 0.02 mol/L ammonium (B1175870) acetate (B1210297) solution) | [5] |

Synthesis of this compound

The synthesis of this compound is a classic example of azo dye production, involving a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an activated aromatic compound.[2]

Step 1: Diazotization of 4-Aminonaphthalene-1-sulfonic acid

In the first step, 4-Aminonaphthalene-1-sulfonic acid (also known as naphthionic acid) is converted to its corresponding diazonium salt. This reaction is typically carried out in an aqueous acidic medium at low temperatures (0-5 °C) using sodium nitrite (B80452). The mineral acid, usually hydrochloric acid, reacts with sodium nitrite to form nitrous acid in situ, which then reacts with the primary amine to form the diazonium salt.

Step 2: Azo Coupling with 6-Hydroxynaphthalene-2-sulfonic acid

The resulting diazonium salt is then immediately reacted with 6-Hydroxynaphthalene-2-sulfonic acid (also known as Schaeffer's acid) in an alkaline medium. The hydroxyl group of Schaeffer's acid activates the naphthalene ring for electrophilic aromatic substitution, and the diazonium salt acts as the electrophile. The coupling reaction typically occurs at a low temperature to ensure the stability of the diazonium salt.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound, based on established procedures for azo dye synthesis.

Materials and Reagents

-

4-Aminonaphthalene-1-sulfonic acid

-

6-Hydroxynaphthalene-2-sulfonic acid

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl), concentrated

-

Sodium Hydroxide (NaOH)

-

Sodium Chloride (NaCl)

-

Distilled water

-

Ice

Procedure

Part A: Diazotization of 4-Aminonaphthalene-1-sulfonic acid

-

In a beaker, prepare a solution of 4-Aminonaphthalene-1-sulfonic acid in distilled water containing a molar excess of hydrochloric acid. Stir until a fine suspension is obtained.

-

Cool the suspension to 0-5 °C in an ice bath with constant stirring.

-

In a separate beaker, dissolve a slight molar excess of sodium nitrite in cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold suspension of 4-Aminonaphthalene-1-sulfonic acid. Maintain the temperature below 5 °C throughout the addition.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the diazotization is complete. The formation of the diazonium salt is indicated by a clear solution.

Part B: Azo Coupling

-

In a separate beaker, dissolve 6-Hydroxynaphthalene-2-sulfonic acid in an aqueous solution of sodium hydroxide. The solution should be alkaline.

-

Cool the solution of 6-Hydroxynaphthalene-2-sulfonic acid to below 10 °C in an ice bath.

-

Slowly add the cold diazonium salt solution from Part A to the cold alkaline solution of 6-Hydroxynaphthalene-2-sulfonic acid with vigorous stirring.

-

A colored precipitate of this compound will form. Continue to stir the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

Isolation and Purification

-

The crude this compound can be isolated from the reaction mixture by "salting out". Add sodium chloride to the mixture to decrease the solubility of the dye, causing it to precipitate more completely.

-

Collect the precipitated dye by vacuum filtration and wash the solid with a cold saturated sodium chloride solution to remove unreacted starting materials and byproducts.

-

The crude dye can be further purified by recrystallization from an appropriate solvent, such as an ethanol-water mixture. Dissolve the crude product in a minimum amount of the hot solvent mixture, and then allow it to cool slowly to form crystals.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Logical Relationship Diagram

Caption: Logical flow of this compound synthesis.

References

Acid Red 13: A Comprehensive Technical Guide for Researchers

CAS Number: 2302-96-7

This technical guide provides an in-depth overview of Acid Red 13, an azo dye with significant applications in various research fields. Addressed to researchers, scientists, and drug development professionals, this document details the compound's chemical properties, its utility in experimental research, and its environmental and toxicological significance.

Physicochemical and Toxicological Data

This compound, also known as Fast Red E, is an organosulfur azo compound.[1] Its chemical and physical properties, along with key toxicological data, are summarized below.

| Property | Value | Reference |

| CAS Number | 2302-96-7 | [1][2][3][4][5] |

| Molecular Formula | C20H12N2Na2O7S2 | [1][4][5] |

| Molecular Weight | 502.42 g/mol | [1][5] |

| Appearance | Orange to brown to dark purple powder/crystal | [1][4] |

| Water Solubility | Soluble | [4] |

| Synonyms | C.I. 16045, C.I. This compound, Fast Red E | [1][4] |

| Toxicological Endpoint | Observation | Species | Reference |

| Genotoxicity | Did not induce DNA damage in any organ at any sampling time. | Mouse | [6] |

| Mutagenicity | Induced chromosomal damage in human lymphocytes. Oxidation and reduction products showed mutagenic activity. | Human lymphocytes, Salmonella/microsome assay | [7][8] |

Significance in Research

This compound is a versatile tool in scientific research, with applications spanning from proteomics to environmental science.

Proteomics and Histological Staining

This compound is utilized in proteomics research as a staining agent.[1][5] Its mechanism of staining is believed to involve electrostatic interactions between the negatively charged sulfonate groups of the dye and positively charged amino acid residues on the protein surface. While specific protocols for this compound in proteomics are not extensively detailed in the provided search results, its application is analogous to other acid dyes used for total protein staining in gel-based proteomics.

In histology, acid dyes are fundamental for staining tissues. Though a specific protocol for this compound was not found, a general protocol for an analogous stain, Sirius Red, which is also an acidic dye, is provided below as a reference.

Experimental Protocol: Alkaline Sirius Red Staining (Reference)

-

Bring sections to water via xylene and ethanol.

-

Stain nuclei with a progressive alum hematoxylin (B73222) for a few minutes.

-

Rinse with tap water.

-

Rinse with ethanol.

-

Place into alkaline sirius red solution for 1 – 2 hours.

-

Rinse well with tap water.

-

Dehydrate with absolute ethanol.

-

Clear with xylene and mount with a resinous medium.[9]

Environmental Research: Dye Removal and Degradation

This compound serves as a model compound for studying the removal of azo dyes from wastewater and their environmental degradation pathways.

Dye Removal Studies:

Research has focused on the efficient removal of acid dyes from synthetic and industrial effluents. One common method involves adsorption using materials like biochar.

Experimental Protocol: Biochar Adsorption of Acid Dye (General Methodology)

-

Batch Experiments: Conduct batch experiments to determine the effect of various parameters on dye removal.

-

Biochar Dose: Vary the dose of biochar (e.g., 2 g/L) to find the optimal concentration for dye removal.

-

Agitation: Agitate the solution for a set period (e.g., 4 hours) to reach equilibrium.

-

Analysis: Measure the dye concentration before and after treatment using a spectrophotometer to determine the removal efficiency.

-

Kinetics: Study the effect of agitation time (e.g., 0-360 minutes) to understand the adsorption kinetics.

-

Isotherms: Analyze the adsorption behavior at different temperatures to determine the Langmuir and Freundlich adsorption isotherms.[10]

Degradation Pathways:

The environmental fate of this compound is a key area of investigation due to the potential toxicity of azo dyes and their degradation products. The primary degradation pathways involve the cleavage of the azo bond.

Bacterial Degradation:

Under anaerobic conditions, bacterial azoreductases cleave the azo bond (-N=N-), leading to the formation of aromatic amines. These amines can be further degraded, often under aerobic conditions.[11]

Fungal Degradation:

Fungi can also degrade azo dyes using enzymes like laccase, a copper-containing oxidoreductase. Laccase catalyzes the oxidation of a wide range of phenolic and non-phenolic compounds.

Photodegradation:

This compound is susceptible to photodegradation under ultraviolet irradiation. The process involves the homolytic cleavage of the azo bond upon absorption of UV light, leading to the formation of aryl radicals which can then be oxidized.[2]

Toxicological Profile and Environmental Impact

While some studies indicate that this compound itself may not be genotoxic, its degradation products, particularly the aromatic amines formed through the cleavage of the azo bond, can be mutagenic.[6][7][8] The original Disperse Red 13, a similar azo dye, induced chromosomal damage in human lymphocytes, and its oxidation and reduction products also showed mutagenic activity.[7][8] This highlights the environmental concern associated with the release of azo dyes into waterways, as their degradation can lead to the formation of harmful compounds. Azo dyes are generally resistant to aerobic biodegradation and can persist in the environment.[12] The presence of these synthetic dyes can also disrupt various biological activities.[13]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy this compound | 2302-96-7 [smolecule.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. academic.oup.com [academic.oup.com]

- 7. The azo dye Disperse Red 13 and its oxidation and reduction products showed mutagenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. stainsfile.com [stainsfile.com]

- 10. Effective Removal of Acid Dye in Synthetic and Silk Dyeing Effluent: Isotherm and Kinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound|Azo Dye|C.I. 16045 [benchchem.com]

- 12. Toxicity and Fate of Azo Dyes, Danish Environmental Protection Agency [www2.mst.dk]

- 13. Microbial Degradation of Azo Dyes: Approaches and Prospects for a Hazard-Free Conversion by Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Acid Red 13 and its Synonyms in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acid Red 13, a versatile azo dye widely utilized in various scientific applications. This document details its chemical identity, synonyms, quantitative properties, and key experimental protocols, with a focus on its use in biological staining and proteomics.

Chemical Identity and Synonyms

This compound is a disodium (B8443419) salt of a monoazo compound.[1] It is recognized in scientific literature under a multitude of synonyms, with "Fast Red E" and "C.I. 16045" being among the most common. A comprehensive list of its identifiers is provided in the table below to aid in literature searches and material sourcing.

| Identifier Type | Value |

| Common Name | This compound |

| Primary Synonym | Fast Red E |

| Color Index (C.I.) Name | C.I. This compound |

| C.I. Number | 16045 |

| CAS Number | 2302-96-7 |

| Molecular Formula | C₂₀H₁₂N₂Na₂O₇S₂ |

| Molecular Weight | 502.42 g/mol [2] |

| Additional Synonyms | C.I. Food Red 4, Naphthionic Red A, Naphthalene Red EA, Crispin Fast Red E, Certicol Fast Red E |

Quantitative Data

The photophysical and chemical properties of this compound are crucial for its application in various assays. The following tables summarize key quantitative data for this dye.

Table 2.1: Spectroscopic Properties

| Property | Value | Conditions |

| Maximum Absorption (λmax) | 505 nm | 0.02 mol/L ammonium (B1175870) acetate (B1210297) solution[1] |

| Maximum Absorption (λmax) | 576 nm | 1:1 ethanol (B145695):methanol mixture[3] |

| Maximum Absorption (λmax) | 578 nm | Ethanol[3] |

| Maximum Absorption (λmax) | 574 nm | Methanol[3] |

Table 2.2: Solubility Data

| Solvent | Solubility |

| Water | Soluble |

| Ethanol | Sparingly Soluble |

| Acetone | Almost Insoluble |

Applications in Scientific Research

This compound is a versatile tool in the laboratory with a range of applications:

-

Biological Staining: It is extensively used for staining biological samples, aiding in the microscopic visualization of cellular structures.

-

Proteomics: In proteomics research, it is employed as a total protein stain for polyacrylamide gels, allowing for the visualization of protein separation patterns in techniques like 2D gel electrophoresis.

-

Immunohistochemistry (IHC): As the chromogen "Fast Red," it is a key component in alkaline phosphatase-based detection systems, producing a distinct red precipitate at the site of antibody-antigen binding.

-

Pharmaceutical Applications: Its coloring properties are utilized in the formulation of some medications for identification purposes.

Experimental Protocols

This section provides detailed methodologies for two key applications of this compound and its synonyms: Immunohistochemistry (IHC) using Fast Red and total protein staining in 2D gel electrophoresis.

Immunohistochemistry (IHC-P) Protocol using Fast Red Chromogen

This protocol outlines the steps for chromogenic detection on formalin-fixed, paraffin-embedded (FFPE) tissue sections using an alkaline phosphatase (AP) detection system with Fast Red.

Materials:

-

FFPE tissue sections on slides

-

Xylene

-

Ethanol (100%, 95%, 80%, 70%)

-

Deionized water

-

Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

-

Wash buffer (e.g., PBS or TBS)

-

Blocking buffer (e.g., 3-5% normal serum in wash buffer)

-

Primary antibody

-

Alkaline phosphatase (AP)-conjugated secondary antibody

-

Fast Red chromogen kit (containing Fast Red substrate and buffer)

-

Counterstain (e.g., Hematoxylin)

-

Aqueous mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 10 minutes each.

-

Rehydrate through a graded ethanol series: two changes of 100% ethanol for 10 minutes each, followed by 5 minutes each in 95%, 70%, and 50% ethanol.[4]

-

Rinse slides in running tap water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by incubating slides in pre-heated antigen retrieval buffer (e.g., citrate buffer, pH 6.0) at 95-100°C for 10-30 minutes.

-

Allow slides to cool in the buffer for at least 20 minutes.

-

-

Blocking:

-

Rinse slides with wash buffer.

-

Incubate sections with blocking buffer for 30 minutes at room temperature to block non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate sections with the primary antibody at its optimal dilution overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash slides with wash buffer.

-

Incubate with the AP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Chromogenic Detection:

-

Wash slides with wash buffer.

-

Prepare the Fast Red working solution by mixing the Fast Red substrate and buffer according to the manufacturer's instructions.

-

Incubate sections with the Fast Red solution for 10 minutes at room temperature, or until the desired color intensity is reached.

-

-

Counterstaining:

-

Rinse slides in running tap water for 5 minutes.

-

If desired, counterstain with Hematoxylin.

-

-

Mounting:

-

Rinse slides thoroughly with deionized water.

-

Crucially, as Fast Red is soluble in alcohol, do not dehydrate the sections. Mount with an aqueous mounting medium.

-

Total Protein Staining for 2D Gel Electrophoresis

This protocol describes a general procedure for staining proteins in a 2D polyacrylamide gel with an this compound-based stain.

Materials:

-

2D polyacrylamide gel post-electrophoresis

-

Fixing solution (e.g., 40% ethanol, 10% acetic acid)

-

Staining solution (this compound dissolved in an appropriate buffer)

-

Destaining solution (e.g., 10% ethanol, 5% acetic acid)

-

Deionized water

Procedure:

-

Fixation:

-

After electrophoresis, place the gel in a clean container with fixing solution.

-

Incubate for at least 1 hour on a shaker to fix the proteins within the gel matrix.

-

-

Washing:

-

Discard the fixing solution and wash the gel with deionized water several times to remove the fixation solution.

-

-

Staining:

-

Immerse the gel in the this compound staining solution.

-

Incubate for 1-2 hours on a shaker at room temperature. The optimal staining time may vary depending on the gel thickness and protein concentration.

-

-

Destaining:

-

Transfer the gel to the destaining solution.

-

Gently agitate the gel until the background is clear and the protein spots are well-defined. This may require several changes of the destaining solution.

-

-

Imaging and Analysis:

-

The stained gel can be imaged using a gel documentation system.

-

The resulting image can be analyzed with specialized software to identify and quantify protein spots.

-

Mandatory Visualizations

Experimental Workflow: Immunohistochemistry (IHC)

Caption: Workflow for Immunohistochemical Staining with Fast Red.

Experimental Workflow: 2D Gel Electrophoresis and Protein Identification

Caption: Workflow for 2D Gel-Based Proteomics using this compound Staining.

References

The Mechanism of Action of Acid Red 13 in Biological Staining: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Red 13, a monoazo dye, is a versatile anionic stain employed in various histological applications to visualize protein-rich structures within biological specimens. This technical guide elucidates the core mechanism of action of this compound in biological staining, focusing on the fundamental principles of its interaction with tissue components. Detailed experimental protocols, quantitative data, and visual representations of the staining process are provided to facilitate its effective application in research and development.

Introduction

This compound (C.I. 16045), also known as Fast Red E, is a sodium salt of a sulfonated azo dye with the molecular formula C₂₀H₁₂N₂Na₂O₇S₂.[1] Its utility in biological staining stems from its properties as an acid dye. Acid dyes are characterized by their anionic nature, which allows them to form strong electrostatic bonds with cationic components in tissues.[2] This guide will delve into the specific physicochemical interactions that govern the staining process, providing a comprehensive understanding for its application in histology and proteomics research.[3]

Core Mechanism of Action: Electrostatic Interaction

The primary mechanism underpinning the staining action of this compound is the electrostatic attraction between the negatively charged dye molecules and positively charged tissue elements. This interaction is highly dependent on the pH of the staining solution.[2]

Key Molecular Interactions:

-

Anionic Dye: this compound possesses two sulfonate groups (-SO₃⁻) that are negatively charged in aqueous solutions.

-

Cationic Tissue Components: The primary targets for acid dyes are proteins, which are abundant in cytoplasm, muscle, and connective tissue.[2] Specifically, the basic amino acid residues, such as lysine (B10760008) and arginine, contain amino groups (-NH₂) that become protonated (-NH₃⁺) in an acidic environment.[4]

-

Role of pH: Staining with this compound is performed in an acidic solution, typically containing acetic acid. The low pH is crucial as it ensures the protonation of protein amino groups, thereby imparting a net positive charge to these tissue components and enhancing their affinity for the anionic dye.[2][4]

The following diagram illustrates this fundamental electrostatic interaction:

Quantitative Data for Staining Protocols

While specific protocols for this compound can vary, the following table provides representative quantitative data adapted from protocols for similar anionic dyes used in connective tissue staining. Optimization is recommended for specific applications.

| Parameter | Value | Purpose |

| Staining Solution | ||

| This compound Concentration | 0.5% - 1.0% (w/v) | Provides sufficient dye molecules for binding to tissue components. |

| Acetic Acid Concentration | 1% - 5% (v/v) | Creates an acidic environment to ensure protonation of protein amino groups for optimal dye binding. |

| Solvent | Distilled or Deionized Water | Acts as the vehicle for the dye and acid. |

| Staining Protocol | ||

| Fixation | 10% Neutral Buffered Formalin | Preserves tissue architecture. Bouin's solution can be used as a mordant to enhance staining.[5][6] |

| Staining Incubation Time | 5 - 15 minutes at room temperature | Duration for the dye to penetrate the tissue and bind to target structures. |

| Differentiation (Optional) | 1% Acetic Acid | Briefly used to remove excess stain and improve contrast.[4] |

Experimental Protocols

The following provides a detailed methodology for a typical histological staining procedure using this compound, based on the principles of Masson's trichrome staining, which differentiates collagen from other tissues.

Reagents

-

Bouin's Solution (Mordant)

-

Weigert's Iron Hematoxylin (B73222) (Nuclear Stain)

-

This compound Staining Solution (1% this compound in 1% Acetic Acid)

-

Phosphomolybdic/Phosphotungstic Acid Solution (Differentiator)

-

Aniline Blue or Light Green (Counterstain for Collagen)

-

1% Acetic Acid Solution (Final Rinse)

-

Graded Alcohols and Xylene (for dehydration and clearing)

Staining Procedure

-

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.

-

Mordanting: Incubate sections in Bouin's solution at 56-60°C for 1 hour or overnight at room temperature to enhance staining intensity.[5][6]

-

Washing: Rinse thoroughly in running tap water until the yellow color of picric acid is completely removed.

-

Nuclear Staining: Stain with Weigert's iron hematoxylin for 10 minutes to stain the cell nuclei.

-

Washing: Rinse in running tap water.

-

Cytoplasmic and Muscle Staining: Stain with the this compound solution for 10-15 minutes. This will stain muscle, cytoplasm, and collagen red.

-

Washing: Rinse briefly in distilled water.

-

Differentiation: Treat with phosphomolybdic/phosphotungstic acid solution for 10-15 minutes. This step removes the this compound from the collagen fibers.[7]

-

Collagen Staining: Without rinsing, transfer the slides directly to the Aniline Blue or Light Green solution and stain for 5-10 minutes.

-

Final Rinse: Differentiate and fix the collagen stain with a brief rinse in 1% acetic acid solution.

-

Dehydration and Mounting: Dehydrate the sections through graded alcohols, clear in xylene, and mount with a permanent mounting medium.

Expected Results

-

Nuclei: Black

-

Cytoplasm, Keratin, Muscle Fibers: Red

-

Collagen: Blue or Green (depending on the counterstain used)

Visualization of Experimental Workflow

The following diagram outlines the logical flow of a typical staining protocol utilizing this compound within a trichrome staining methodology.

Conclusion

The efficacy of this compound as a biological stain is rooted in the fundamental principles of electrostatic interactions. By understanding the influence of pH on the ionization of both the dye and the target proteins, researchers can effectively utilize this anionic dye for the visualization of cytoplasmic and extracellular matrix components. The provided protocols and data serve as a robust starting point for the application of this compound in a variety of histological and proteomic studies, enabling clear differentiation of tissue structures.

References

- 1. This compound|Azo Dye|C.I. 16045 [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. saffronscientific.com [saffronscientific.com]

- 6. Special Stains for Collagen, Reticulin & Elastic Fibers [leicabiosystems.com]

- 7. microbenotes.com [microbenotes.com]

Toxicological Profile and Mutagenic Potential of Acid Red 13: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Red 13, also known as Disperse Red 13, is a monoazo dye used in various industrial applications. This technical guide provides a comprehensive overview of its toxicological profile and mutagenic potential, based on available scientific literature. The document covers key genotoxicity and cytotoxicity data, details the experimental protocols for the Ames test and the in vitro micronucleus assay, and explores the potential molecular mechanisms underlying its toxicity, including a proposed signaling pathway involving oxidative stress.

Toxicological Profile

This compound has been shown to exhibit mutagenic and cytotoxic effects in various in vitro studies. Its toxicological profile is of interest due to its widespread use and the potential for human exposure. The genotoxicity of this compound is attributed to the entire molecule as well as its metabolic byproducts.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | Sodium 4-amino-3-((4-nitrophenyl)diazenyl)naphthalene-1-sulfonate |

| Synonyms | This compound, Disperse Red 13, C.I. 16045 |

| CAS Number | 6359-90-6 |

| Molecular Formula | C₁₆H₁₁N₄NaO₅S |

| Molecular Weight | 402.34 g/mol |

Mutagenic Potential

Studies have demonstrated the mutagenic potential of this compound. Both the parent compound and its degradation products have been shown to induce mutations.

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. This compound has tested positive in the Ames test, indicating its ability to cause mutations in bacteria.[1] It is suggested that the compound primarily induces frameshift mutations.[1] The mutagenicity of this compound is influenced by its chemical structure, with the presence of a chlorine substituent decreasing its mutagenic activity when compared to the similar compound Disperse Red 1.[1]

Table 1: Summary of Ames Test Results for Disperse Red 13

| Tester Strain | Metabolic Activation (S9) | Concentration Range Tested | Result |

| Salmonella typhimurium TA98 | With and Without | Not specified in abstracts | Positive[1] |

| Salmonella typhimurium YG1041 | Without | Not specified in abstracts | Positive for degradation products[2] |

Note: Specific quantitative data on the number of revertant colonies were not available in the reviewed literature.

The in vitro micronucleus assay is used to evaluate the potential of a substance to induce chromosomal damage. This compound has been shown to induce chromosomal damage in human lymphocytes.[2]

Table 2: Summary of In Vitro Micronucleus Assay Results for Disperse Red 13

| Cell Line | Treatment Duration | Concentration Range Tested | Result |

| Human Lymphocytes | Not specified in abstracts | Not specified in abstracts | Positive[2] |

Note: Specific quantitative data on the frequency of micronucleated cells were not available in the reviewed literature.

Cytotoxicity

This compound has demonstrated cytotoxic effects in human cell lines.

Studies on the human hepatoma cell line HepG2 have shown that Disperse Red 13 can decrease mitochondrial activity, indicating a cytotoxic effect.[3]

Table 3: Summary of Cytotoxicity Data for Disperse Red 13 in HepG2 Cells

| Assay | Exposure Duration | Concentration Range Tested | Effect | IC50 Value |

| MTT Assay | 24, 48, and 72 hours | Not specified in abstracts | Decreased mitochondrial activity[3] | Not specified |

Note: A specific IC50 value for Disperse Red 13 in HepG2 cells was not available in the reviewed literature.

Experimental Protocols

The following sections detail the generalized experimental protocols for the Ames test and the in vitro micronucleus assay, based on OECD guidelines and adapted for the testing of azo dyes like this compound.

Ames Test (Bacterial Reverse Mutation Assay) - OECD Guideline 471

This test evaluates the ability of a chemical to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium.[4][5][6][7][8]

-

Tester Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and TA102 are commonly used. For azo dyes, strains sensitive to frameshift mutagens (e.g., TA98) are particularly relevant.

-

Metabolic Activation System (S9): A liver post-mitochondrial fraction from rats pre-treated with a metabolic inducer (e.g., Aroclor 1254).

-

Media: Nutrient agar (B569324), minimal glucose agar, and top agar containing a trace amount of histidine and biotin.

-

Test Substance: this compound, dissolved in a suitable solvent (e.g., DMSO).

-

Controls: Negative (solvent) and positive controls (known mutagens).

-

Strain Preparation: Grow overnight cultures of the selected Salmonella strains.

-

Plate Incorporation Method:

-

To a test tube containing molten top agar, add the bacterial culture, the test substance at various concentrations, and either the S9 mix or a buffer.

-

Pour the mixture onto a minimal glucose agar plate.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A positive result is defined as a dose-related increase in the number of revertant colonies and/or a reproducible twofold increase over the background.

In Vitro Mammalian Cell Micronucleus Test - OECD Guideline 487

This assay detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.[1][9][10][11][12]

-

Cells: Human peripheral blood lymphocytes stimulated to divide with a mitogen (e.g., phytohaemagglutinin).

-

Culture Medium: RPMI-1640 supplemented with fetal bovine serum, antibiotics, and phytohaemagglutinin.

-

Test Substance: this compound, dissolved in a suitable solvent.

-

Cytochalasin B: To block cytokinesis and produce binucleated cells.

-

Harvesting Solutions: Hypotonic KCl solution and fixative (methanol:acetic acid).

-

Staining: Giemsa or a fluorescent DNA stain.

-

Controls: Negative (solvent) and positive controls (known clastogens/aneugens).

-

Cell Culture Initiation: Isolate lymphocytes from whole blood and initiate cultures with mitogen.

-

Exposure: Add the test substance at various concentrations to the cell cultures, with and without S9 metabolic activation, for a short duration (e.g., 3-6 hours) or a longer duration (e.g., 24 hours).

-

Cytokinesis Block: Add Cytochalasin B to the cultures to allow for the accumulation of binucleated cells.

-

Harvesting: Harvest the cells, treat with a hypotonic solution, and fix.

-

Slide Preparation and Staining: Drop the cell suspension onto microscope slides and stain.

-

Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

Proposed Signaling Pathway for Toxicity

The precise molecular mechanisms of this compound toxicity are not fully elucidated. However, based on studies of other azo dyes, a plausible pathway involves the induction of oxidative stress and the subsequent activation of the Nrf2 signaling pathway.[6][9][10][13][14][15][16]

Azo dyes can be metabolized to reactive intermediates that generate reactive oxygen species (ROS). This increase in ROS can lead to cellular damage, including DNA damage, which may contribute to the observed mutagenicity. The Keap1-Nrf2-ARE signaling pathway is a key cellular defense mechanism against oxidative stress. Under normal conditions, Keap1 sequesters Nrf2 in the cytoplasm, leading to its degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and detoxification genes.

Conclusion

The available evidence indicates that this compound is a mutagenic and cytotoxic compound. Its genotoxic effects have been demonstrated in both bacterial and human cell-based assays. While the precise molecular mechanisms are still under investigation, the induction of oxidative stress is a plausible pathway for its toxicity. Further research is needed to obtain more detailed quantitative data on its toxicological profile and to fully elucidate the signaling pathways involved. This information is crucial for a comprehensive risk assessment and for the development of safer alternatives in industrial applications.

References

- 1. nucro-technics.com [nucro-technics.com]

- 2. The azo dye Disperse Red 13 and its oxidation and reduction products showed mutagenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential toxicity of Disperse Red 1 and Disperse Red 13 in the Ames test, HepG2 cytotoxicity assay, and Daphnia acute toxicity test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nib.si [nib.si]

- 5. oecd.org [oecd.org]

- 6. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]

- 7. oecd.org [oecd.org]

- 8. Bacterial reverse mutation test [bio-protocol.org]

- 9. criver.com [criver.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. The Impact Of Azo Dye Exposure On Nrf2 Activation And Oxidative Stress Markers In Textile Workers [openbiochemistryjournal.com]

- 14. openbiochemistryjournal.com [openbiochemistryjournal.com]

- 15. researchgate.net [researchgate.net]

- 16. openbiochemistryjournal.com [openbiochemistryjournal.com]

Acid Red 13: A Comprehensive Technical Guide to Laboratory Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety data and laboratory handling precautions for Acid Red 13 (C.I. 16045), a versatile azo dye. Due to its applications in various fields, including textiles, food coloring, biological staining, and pharmaceuticals, a thorough understanding of its safety profile is crucial for laboratory personnel.[1] This document synthesizes available Safety Data Sheet (SDS) information to ensure safe handling, storage, and emergency preparedness.

Hazard Identification and Classification

This compound is generally not classified as a hazardous substance under the OSHA Hazard Communication Standard.[2] However, as with all chemicals, it should be handled with care to avoid unnecessary exposure.[2]

Primary Hazards:

-

Skin Irritation: May cause skin irritation in sensitive individuals.[2][4] Prolonged or repeated contact may also lead to skin irritation.[4]

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[4] Sensitive individuals may experience respiratory allergies.[2]

-

Gastrointestinal Irritation: Harmful if swallowed, potentially causing nausea, vomiting, and diarrhea.[4]

Toxicological and Physical Data

Quantitative toxicological data for this compound is limited. The available information is summarized below. It is important to note the high LD50 value suggests low acute oral toxicity.

| Toxicological Data | Value | Species | Notes |

| Acute Oral Toxicity (LD50) | > 10,000 mg/kg | Rat | [2] |

| Dermal Irritation | Not irritating | Animal | [2] |

| Eye Irritation | Not irritating | Animal | This contradicts other SDS information. |

| Physical and Chemical Properties | Value |

| Appearance | Orange to brown to dark purple powder/crystal[1] |

| Odor | Odorless[4] |

| Molecular Formula | C₂₀H₁₂N₂Na₂O₇S₂[1] |

| Molecular Weight | 502.42 g/mol [1] |

| pH | 7.5[4] |

| Melting Point | Not available[4][5] |

| Boiling Point | Not applicable[4] |

| Flash Point | Not applicable[4] |

| Solubility | Soluble in water[1] |

| Specific Gravity/Density | Not available[4] |

Experimental Protocols: Emergency First Aid

The following protocols are based on standard first-aid measures outlined in the Safety Data Sheets.

3.1. Eye Contact:

-

Immediately flush eyes with plenty of cool water for at least 15 minutes.[2][6]

-

Hold eyelids apart to ensure thorough irrigation.[2]

-

If contact lenses are present and easy to do, remove them.[3]

-

Seek immediate medical attention.[2]

3.2. Skin Contact:

-

Wash the affected area thoroughly with soap and water.[7]

-

Remove contaminated clothing.[3]

-

If skin irritation develops or persists, consult a physician.[3][7]

3.3. Inhalation:

-

If breathing is difficult, administer oxygen and seek immediate medical attention.[7]

-

If the person feels unwell, get medical advice.[8]

3.4. Ingestion:

Laboratory Handling and Personal Protective Equipment (PPE)

Adherence to proper laboratory practices is essential to minimize exposure and ensure safety.

4.1. Engineering Controls:

-

Use in a well-ventilated area.[4] Local exhaust ventilation is recommended to control airborne levels.[4][8]

-

For operations that may generate dust, use a chemical fume hood.[4][6]

-

An eyewash station and safety shower should be readily available.[4][6]

4.2. Personal Protective Equipment:

-

Skin Protection: Wear appropriate protective gloves (e.g., rubber gloves) and a lab coat.[4][6][10]

-

Respiratory Protection: If dust is generated, wear a NIOSH/OSHA-approved respirator.[2][4]

4.3. General Hygiene:

-

Avoid contact with eyes, skin, and clothing.[4]

-

Do not eat, drink, or smoke in the laboratory.[11]

-

Keep containers tightly closed when not in use.[4]

Storage and Spill Procedures

5.1. Storage:

-

Store in a cool, dry, well-ventilated area.[4]

-

Keep containers tightly sealed.[4]

-

Store away from incompatible materials such as oxidizing and reducing agents, as they may destroy the color.[2][4]

5.2. Accidental Release Measures:

In the event of a spill, a comprehensive response plan should be in place.[2] The general workflow for handling a spill is outlined in the diagram below.

Figure 1: Workflow for Handling an Accidental Spill of this compound.

Spill Response Steps:

-

Immediate Actions: Remove all personnel from the immediate danger area.[2]

-

Personal Protection: Utilize recommended protective clothing and equipment.[2]

-

Containment: For spills, use an absorbent dust control product to sweep up the material and place it into containers.[2]

-

Cleanup: The spill area can be washed with water.[2] Collect the water for approved disposal.[2]

Fire-Fighting Measures

-

Extinguishing Media: Use extinguishing measures that are appropriate for the surrounding environment.[8] This can include water spray, carbon dioxide (CO2), or dry chemical powder.

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and a full protective suit.[2]

-

Hazardous Decomposition Products: Upon combustion, this compound may produce carbon monoxide, carbon dioxide, and oxides of nitrogen.[2][4]

Disposal Considerations

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[4][10] Consult state and local hazardous waste regulations to ensure complete and accurate classification and disposal.[4][10]

This guide is intended to provide comprehensive safety information for the laboratory use of this compound. Always refer to the specific Safety Data Sheet provided by the supplier for the most current and detailed information.

References

- 1. chemimpex.com [chemimpex.com]

- 2. spectracolors.com [spectracolors.com]

- 3. lociforensics.nl [lociforensics.nl]

- 4. cncolorchem.com [cncolorchem.com]

- 5. fishersci.com [fishersci.com]

- 6. cncolorchem.com [cncolorchem.com]

- 7. spectracolors.com [spectracolors.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. benchchem.com [benchchem.com]

- 10. cncolorchem.com [cncolorchem.com]

- 11. kochcolor.com [kochcolor.com]

In-Depth Technical Guide: Solubility Characteristics of Acid Red 13

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Acid Red 13 (C.I. 16045), a monoazo dye. The document details its solubility in various solvents, the structural basis for its solubility profile, and the influence of environmental factors such as pH. A generalized experimental protocol for determining the solubility of azo dyes using UV-Vis spectrophotometry is provided, alongside graphical representations of the experimental workflow and the relationship between solvent polarity and dye solubility. This guide is intended to be a valuable resource for researchers and professionals working with this compound in diverse applications, including textiles, pharmaceuticals, and biological staining.

Introduction to this compound

This compound, also known as Fast Red E, is a synthetic anionic dye belonging to the azo class of compounds. Its chemical structure features two naphthalene (B1677914) rings linked by an azo bridge (-N=N-), and it is typically supplied as a disodium (B8443419) salt. The presence of two sulfonate groups (-SO₃⁻) in its molecular structure is a key determinant of its physicochemical properties, particularly its solubility.

Solubility Profile of this compound

The solubility of this compound is highly dependent on the nature of the solvent, primarily its polarity and hydrogen bonding capacity. While precise quantitative solubility data is not widely available in published literature, a comprehensive qualitative understanding has been established through various studies.

Data Presentation: Qualitative Solubility of this compound

The following table summarizes the known solubility characteristics of this compound in common solvents.

| Solvent | Solvent Type | Solubility Level | Observations |

| Water | Polar Protic | Excellent | Forms a cherry-red solution. The high solubility is attributed to the two hydrophilic sulfonate groups that readily form hydrogen bonds with water molecules. |

| Ethanol | Polar Protic | Slightly Soluble | Produces a pale red to light purple solution. The solubility is limited compared to water, suggesting a lower degree of solvation of the ionic sulfonate groups. |

| Acetone | Polar Aprotic | Almost Insoluble | The dye is practically insoluble in acetone. This is consistent with the inability of aprotic solvents to effectively solvate the charged sulfonate groups. |

| Concentrated Sulfuric Acid | Strong Acid | Soluble | Dissolves to form a purple solution. |

| Concentrated Nitric Acid | Strong Acid | Soluble | Results in a yellow-light red solution. |

| Aqueous Hydrochloric Acid | Acidic Solution | Soluble | The aqueous solution turns yellow-orange. |

| Aqueous Sodium Hydroxide | Basic Solution | Soluble | The aqueous solution turns orange-light brown. |

Influence of pH on Solubility and Color

The solubility and color of this compound in aqueous solutions are significantly influenced by pH. In acidic solutions, protonation of the azo group can occur, leading to a color change to yellow-orange. In strongly acidic media like concentrated sulfuric acid, the dye dissolves to form a purple solution. Conversely, in basic solutions, the hydroxyl group can deprotonate, which may affect the electronic structure of the chromophore and result in a color shift to orange-light brown. These pH-dependent changes are crucial for applications where color consistency is important.

Experimental Protocol: Determination of Dye Solubility via UV-Vis Spectrophotometry

Materials and Equipment

-

This compound

-

Solvent of interest (e.g., water, ethanol)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

-

Temperature-controlled shaker or water bath

-

UV-Vis spectrophotometer

-

Cuvettes

-

Syringe filters (0.45 µm)

Methodology

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform a series of dilutions to create several standard solutions of decreasing, known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear within a certain concentration range.

-

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

-

Sample Analysis:

-

After the equilibration period, cease agitation and allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid).

-

Filter the supernatant through a 0.45 µm syringe filter to remove any suspended particles.

-

Dilute the filtered, saturated solution with a known volume of the solvent to bring its absorbance into the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution from its absorbance.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Solvent Polarity and Solubility Relationship

This diagram illustrates the conceptual relationship between solvent polarity and the solubility of an acidic dye like this compound.

Caption: Solvent polarity vs. This compound solubility.

Conclusion

This compound exhibits a solubility profile characteristic of anionic azo dyes, with excellent solubility in water and limited solubility in less polar organic solvents. This behavior is primarily dictated by the presence of its two sulfonate groups. While quantitative solubility data remains elusive in readily available literature, the provided qualitative data and generalized experimental protocol offer a solid foundation for researchers. The visualizations included serve to clarify both the experimental process and the underlying chemical principles governing the solubility of this compound. Further research to quantify the solubility of this compound in a range of solvents at various temperatures would be a valuable addition to the scientific literature.

Acid Red 13: An Evaluation for Fluorescence Microscopy Applications

A comprehensive review of available data indicates that Acid Red 13 (C.I. 16045), also known as Fast Red E, is not a conventional or well-characterized fluorophore for fluorescence microscopy. While it possesses colorimetric properties utilized in textile and other industries, its specific spectral characteristics required for fluorescence imaging are not documented in readily available scientific literature. This guide summarizes the known properties of this compound and clarifies common points of confusion with other similarly named compounds.

Chemical and Physical Properties of this compound

This compound is a sulfonated monoazo dye. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CI Name | This compound, C.I. 16045 | [1][2] |

| Synonyms | Fast Red E | [3][4][5][6] |

| CAS Number | 2302-96-7 | [1][2][3][4][7] |

| Molecular Formula | C₂₀H₁₂N₂Na₂O₇S₂ | [1][2][3][4] |

| Molecular Weight | 502.42 g/mol | [3][4][7] |

| Appearance | Dark red to dark purple crystalline powder | [3] |

| Solubility | Soluble in water (cherry red solution), slightly soluble in ethanol | [1][2][3] |

Spectral Properties: A Critical Lack of Fluorescence Data

The primary application of a dye in fluorescence microscopy hinges on its ability to absorb light at one wavelength (excitation) and emit it at a longer wavelength (emission). While this compound has a known absorption maximum, crucial data regarding its fluorescence emission is absent from the reviewed literature.

| Spectral Property | Value | Reference |

| Absorption Maximum (λmax) | 505 nm (in 0.02 M ammonium (B1175870) acetate (B1210297) solution) | [3][4] |

| Emission Maximum (λem) | Not reported | |

| Molar Extinction Coefficient (ε) | Not reported | |

| Fluorescence Quantum Yield (Φf) | Not reported | |

| Stokes Shift | Not determinable | |

| Photostability | Not reported |

Some azo dyes are known to exhibit fluorescence, which can be sensitive to their environment and binding to biomolecules.[3][4] However, without quantitative data on quantum yield and photostability, the potential brightness and suitability of this compound for the demanding conditions of fluorescence microscopy cannot be assessed.

Distinction from Similarly Named Dyes

A significant point of confusion arises from the similarity in names with other dyes that are used in microscopy, but which are chemically distinct from this compound.

-

Nuclear Fast Red (C.I. 60760): This is an anthraquinone (B42736) dye, not an azo dye.[8] It is commonly used as a red counterstain for nuclei in histology and immunohistochemistry.[8][9][10] While primarily a chromogenic stain, its use in fluorescence has been noted.

-

Fast Red: This name is often associated with chromogenic substrates for the enzyme alkaline phosphatase (AP), such as Fast Red TR/Naphthol AS-MX. When acted upon by AP, these substrates produce a bright red, fluorescent precipitate.[3] This is an indirect method of fluorescence detection, reliant on an enzymatic reaction.

It is crucial for researchers to verify the Colour Index (C.I.) number and CAS number to ensure they are using the correct compound for their intended application.

Use of Sulfonated Azo Dyes in Microscopy

While this compound itself lacks documentation in fluorescence microscopy, other sulfonated azo dyes have been used in specialized microscopy techniques. For instance, their ability to bind to oriented protein structures, like collagen in tendons, allows for the analysis of molecular arrangement using polarized light microscopy.[11][12] This application, however, relies on the dichroic properties of the oriented dye molecules, not on their fluorescence.

Experimental Protocols and Visualizations: Not Applicable

Due to the absence of any documented use of this compound in fluorescence microscopy, it is not possible to provide experimental protocols for cell or tissue staining. Similarly, without knowledge of its biological targets or pathways it might illuminate, the creation of signaling pathway or workflow diagrams would be purely speculative and scientifically unfounded.

The logical workflow for evaluating a potential fluorophore is outlined below. For this compound, the process halts at the initial characterization stage due to missing data.

Caption: Evaluation workflow for a potential fluorescent probe.

Conclusion

For researchers, scientists, and drug development professionals seeking a red fluorescent dye, this compound is not a viable candidate based on current public-domain information. Its critical fluorescence properties are uncharacterized, and no established protocols for its use in fluorescence microscopy exist. The risk of confusion with other histochemical reagents like Nuclear Fast Red is high. It is recommended to select a well-characterized red fluorophore from the many commercially available options with proven performance in fluorescence microscopy applications.

References

- 1. researchgate.net [researchgate.net]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. biocompare.com [biocompare.com]

- 4. This compound|Azo Dye|C.I. 16045 [benchchem.com]

- 5. foodcolourworld.com [foodcolourworld.com]

- 6. fao.org [fao.org]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. apexbt.com [apexbt.com]

- 10. store.sangon.com [store.sangon.com]

- 11. researchgate.net [researchgate.net]

- 12. Usefulness of sulfonated azo dyes to evaluate macromolecularly oriented protein substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Standard Operating Protocol for Acid Red 13 Collagen Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 13 (C.I. 16045; CAS 2302-96-7) is a red anionic azo dye.[1][2][3][4] While its primary applications are in the textile and printing industries, it has also been noted for its use in biological and histological staining due to its ability to bind to proteins.[5][6] The staining mechanism is believed to involve electrostatic interactions between the negatively charged sulfonate groups of the dye and the positively charged basic amino acid residues (such as lysine (B10760008) and arginine) within protein structures.[5] This principle is similar to that of other acidic dyes commonly used for collagen staining, such as Ponceau S and the Sirius Red component of Picrosirius Red.

Collagen, being rich in basic amino acids, provides ample binding sites for anionic dyes under acidic conditions. The acidic environment ensures that the amino groups of the collagen are protonated, enhancing their positive charge and promoting strong electrostatic binding with the negatively charged dye molecules. This interaction allows for the visualization and quantification of collagen fibers in tissue sections.

This document provides a standard operating protocol for the use of this compound for staining collagen in paraffin-embedded tissue sections. It is important to note that while the principles are based on well-established collagen staining techniques, this specific protocol with this compound is an adapted method and may require optimization for specific tissue types and applications.

Quantitative Data Summary

The following tables provide a summary of the recommended concentrations and timing for the this compound collagen staining protocol.

Table 1: Reagent and Solution Composition

| Reagent/Solution | Component | Concentration/Volume |

| This compound Staining Solution | This compound (C.I. 16045) | 0.1 g |

| Saturated Aqueous Picric Acid | 100 mL | |

| Acidified Water | Glacial Acetic Acid | 0.5 mL |

| Distilled Water | 100 mL | |

| Nuclear Counterstain (Optional) | Weigert's Hematoxylin (B73222) | As per manufacturer's instructions |

| Dehydration Solutions | Ethanol (B145695) | 70%, 95%, 100% |

| Clearing Agent | Xylene or Xylene Substitute | As required |

Table 2: Experimental Protocol Parameters

| Step | Procedure | Incubation Time | Temperature |

| 1 | Deparaffinization and Rehydration | ~15-20 minutes | Room Temperature |

| 2 | Nuclear Counterstain (Optional) | 5-10 minutes | Room Temperature |

| 3 | This compound Staining | 60 minutes | Room Temperature |

| 4 | Rinsing | 2 changes, 1-2 minutes each | Room Temperature |

| 5 | Dehydration | ~5-10 minutes | Room Temperature |

| 6 | Clearing | 2 changes, 5 minutes each | Room Temperature |

| 7 | Mounting | N/A | Room Temperature |

Experimental Protocol

This protocol is designed for formalin-fixed, paraffin-embedded tissue sections.

1. Materials and Reagents

-

This compound (C.I. 16045)

-

Picric Acid

-

Glacial Acetic Acid

-

Weigert's Hematoxylin (or other suitable nuclear stain)

-

Ethanol (70%, 95%, and 100%)

-

Xylene (or a xylene substitute)

-

Distilled Water

-

Mounting Medium

-

Microscope Slides with Paraffin-Embedded Tissue Sections

-

Staining Jars

-

Coverslips

2. Solution Preparation

-

Saturated Aqueous Picric Acid: Add picric acid crystals to distilled water in a flask until no more will dissolve. A layer of undissolved crystals should remain at the bottom. Allow to sit for at least 24 hours to ensure saturation. Carefully decant the saturated solution for use.

-

0.1% this compound Staining Solution: Dissolve 0.1 g of this compound powder in 100 mL of saturated aqueous picric acid. Stir until fully dissolved. This solution is stable for several months when stored in a dark bottle at room temperature.

-

Acidified Water: Add 0.5 mL of glacial acetic acid to 100 mL of distilled water.

3. Staining Procedure

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (or substitute) for 2 changes of 5 minutes each.

-

Transfer slides through 2 changes of 100% ethanol for 2 minutes each.

-

Transfer slides through 95% ethanol for 2 minutes.

-

Transfer slides through 70% ethanol for 2 minutes.

-

Rinse slides in running tap water for 5 minutes, then in distilled water.

-

-

Nuclear Counterstain (Optional):

-

If a nuclear counterstain is desired, incubate the slides in Weigert's hematoxylin for 5-10 minutes.

-

Rinse thoroughly in running tap water until the water runs clear.

-

"Blue" the nuclei by immersing in Scott's tap water substitute or a weak alkaline solution for 1-2 minutes.

-

Rinse again in running tap water for 5 minutes.

-

-

This compound Staining:

-

Immerse the slides in the 0.1% this compound staining solution for 60 minutes at room temperature. This extended time allows for equilibrium of dye binding.

-

-

Rinsing:

-

Briefly rinse the slides in two changes of acidified water to remove excess stain.

-

-

Dehydration:

-

Rapidly dehydrate the sections through 3 changes of 100% ethanol. Do not leave the slides in lower concentrations of ethanol as this may cause the dye to leach out.

-

-

Clearing:

-

Immerse the slides in 2 changes of xylene (or substitute) for 5 minutes each.

-

-

Mounting:

-

Place a drop of mounting medium onto the tissue section and apply a coverslip, avoiding air bubbles.

-

Allow the slides to dry before viewing.

-

4. Expected Results

-

Collagen Fibers: Red to Pink

-

Muscle and Cytoplasm: Yellow to Orange

-

Nuclei (if counterstained): Blue to Black

Experimental Workflow Diagram

Caption: Experimental workflow for this compound collagen staining.

Signaling Pathways and Logical Relationships

While this compound staining is a histological technique for visualizing tissue components and does not directly illustrate a signaling pathway, the logical relationship of the staining mechanism can be diagrammed. The process relies on the electrostatic attraction between the anionic dye and cationic protein fibers under acidic conditions.

Caption: Logical diagram of the this compound staining mechanism.

References

Quantifying Collagen with Picrosirius Red Staining: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction to Picrosirius Red Staining for Collagen Quantification

Picrosirius Red (PSR) staining is a robust and widely utilized histological technique for the visualization and quantification of collagen fibers in tissue sections.[1][2] This method combines the dye Sirius Red F3B (also known as Direct Red 80) with picric acid.[3][4] The elongated, anionic sulfonated azo dye molecules of Sirius Red align with the long, cationic collagen molecules, specifically binding to the basic amino acid residues.[3][5] This highly specific interaction enhances the natural birefringence of collagen fibers when viewed under polarized light, making it a powerful tool for both qualitative and quantitative analysis.[2][3]

Under bright-field microscopy, collagen fibers appear red against a pale yellow background.[5] However, the full potential of PSR staining is realized with polarized light microscopy, which allows for the differentiation of collagen fiber thickness and packing density.[1][5] Thicker, more mature collagen fibers (like Type I) typically appear as bright red or orange, while thinner, less organized fibers (like Type III or reticular fibers) appear green or yellow-green.[1][5] This differential staining allows for a more nuanced quantification of collagen deposition and remodeling in various physiological and pathological contexts, such as fibrosis research and wound healing studies.[1][6]

It is important to note that while the user's query mentioned "Acid Red 13," the established and scientifically validated method for this application is Picrosirius Red staining.

Experimental Protocols

I. Picrosirius Red Staining Protocol for Paraffin-Embedded Tissue Sections

This protocol is adapted from established histological procedures.[1][4]

Materials:

-

Paraffin-embedded tissue sections (5 µm thick)

-

Xylene

-

Ethanol (B145695) (100%, 95%, 70%)

-

Distilled water

-

Weigert's hematoxylin (B73222) (optional, for nuclear counterstaining)

-

Picrosirius Red solution (0.1% Sirius Red in saturated aqueous picric acid)

-

Acidified water (0.5% acetic acid in distilled water)

-

Mounting medium (resinous)

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene for 2 x 5 minutes to remove paraffin (B1166041) wax.

-

Rehydrate sections through a graded series of ethanol:

-

100% ethanol for 2 x 3 minutes.

-

95% ethanol for 2 minutes.

-

70% ethanol for 2 minutes.

-

-

Rinse in distilled water.

-

-

(Optional) Nuclear Counterstaining:

-

Stain nuclei with Weigert's hematoxylin for 8 minutes.

-

Wash in running tap water for 10 minutes.

-

Rinse in distilled water.

-

-

Picrosirius Red Staining:

-

Washing:

-

Wash slides in two changes of acidified water for 1 minute each to remove excess stain.[4]

-

-

Dehydration and Mounting:

-

Dehydrate sections through a graded series of ethanol:

-

70% ethanol for 1 minute.

-

95% ethanol for 1 minute.

-

100% ethanol for 2 x 3 minutes.

-

-

Clear in xylene for 2 x 5 minutes.

-

Mount coverslips using a resinous mounting medium.

-

II. Quantification of Collagen using Image Analysis

Quantitative analysis of PSR-stained sections can be performed using image analysis software such as ImageJ or FIJI.[7]

Procedure:

-

Image Acquisition:

-

Acquire images of PSR-stained sections using a bright-field or polarized light microscope equipped with a digital camera.

-

Ensure consistent lighting conditions and magnification for all images to be compared.

-

For polarized light microscopy, acquiring images at multiple rotation angles of the slide can provide a more accurate representation of all collagen fibers, as some may appear dark if aligned with the polarizer's axis.[8]

-

-

Image Processing and Analysis (using ImageJ/FIJI):

-

Color Thresholding:

-

Area Measurement:

-

Measure the area of the selected (collagen-positive) pixels.

-

Measure the total tissue area in the image.

-

-

Calculation:

-

Calculate the percentage of collagen area as: (Collagen Area / Total Tissue Area) x 100

-

-

Data Presentation

Quantitative data from collagen analysis should be presented in a clear and organized manner to facilitate comparison between different experimental groups.

Table 1: Example of Collagen Quantification in a Liver Fibrosis Model

| Treatment Group | N | Collagen Area (%) | Standard Deviation | p-value vs. Control |

| Control | 5 | 2.5 | 0.8 | - |

| Vehicle | 5 | 2.8 | 1.1 | >0.05 |

| Drug A | 5 | 15.7 | 3.2 | <0.01 |

| Drug B | 5 | 8.9 | 2.5 | <0.05 |

Table 2: Example of Collagen Fiber Type Analysis in Cardiac Tissue

| Region | N | Red/Orange Fibers (%) | Green/Yellow Fibers (%) |

| Infarct Core | 6 | 75.2 | 24.8 |

| Border Zone | 6 | 45.9 | 54.1 |

| Remote Myocardium | 6 | 10.3 | 89.7 |

Visualization of Workflows and Pathways

References